molecular formula C29H42N6O19S5 B1229927 S-Adenosylmethionine disulfate ditosylate CAS No. 58994-55-1

S-Adenosylmethionine disulfate ditosylate

Cat. No.: B1229927
CAS No.: 58994-55-1
M. Wt: 939 g/mol
InChI Key: USWRTUGBVMKBJA-INKMGEERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-Adenosylmethionine disulfate ditosylate, also known as S-adenosylmethionine, is a naturally occurring compound found in all living organisms. It plays a crucial role as a methyl radical donor in enzymatic transmethylation reactions. This compound is involved in various biological processes, including the synthesis of neurotransmitters and the regulation of gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Adenosylmethionine disulfate ditosylate typically involves the reaction of methionine with adenosine triphosphate (ATP) in the presence of methionine adenosyltransferase. This enzymatic reaction results in the formation of S-adenosylmethionine. The reaction conditions generally require a buffered aqueous solution at a pH of around 7.5 and a temperature of approximately 37°C .

Industrial Production Methods

Industrial production of this compound often employs microbial fermentation techniques. Specific strains of bacteria or yeast are genetically engineered to overproduce methionine adenosyltransferase, thereby increasing the yield of S-adenosylmethionine. The fermentation process is followed by extraction and purification steps to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

S-Adenosylmethionine disulfate ditosylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

S-Adenosylmethionine disulfate ditosylate has a wide range of scientific research applications:

    Chemistry: Used as a methyl donor in various organic synthesis reactions.

    Biology: Plays a role in the regulation of gene expression through DNA methylation.

    Medicine: Investigated for its potential therapeutic effects in treating depression, osteoarthritis, and liver diseases.

    Industry: Used in the production of pharmaceuticals and as a dietary supplement

Mechanism of Action

S-Adenosylmethionine disulfate ditosylate exerts its effects primarily through its role as a methyl donor in transmethylation reactions. It transfers a methyl group to various substrates, including DNA, proteins, and lipids. This methylation process is crucial for regulating gene expression, protein function, and lipid metabolism. The molecular targets of this compound include DNA methyltransferases, histone methyltransferases, and other methylation-related enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual role as both a methyl donor and a precursor for various biologically active molecules. Its involvement in critical biological processes, such as gene expression regulation and neurotransmitter synthesis, sets it apart from other similar compounds .

Properties

CAS No.

58994-55-1

Molecular Formula

C29H42N6O19S5

Molecular Weight

939 g/mol

IUPAC Name

[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;hydrogen sulfate;4-methylbenzenesulfonic acid;sulfuric acid

InChI

InChI=1S/C15H22N6O5S.2C7H8O3S.2H2O4S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;2*1-6-2-4-7(5-3-6)11(8,9)10;2*1-5(2,3)4/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);2*2-5H,1H3,(H,8,9,10);2*(H2,1,2,3,4)/t7-,8+,10+,11+,14+,27?;;;;/m0..../s1

InChI Key

USWRTUGBVMKBJA-INKMGEERSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C[S+](CC[C@@H](C(=O)O)N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.OS(=O)(=O)O.OS(=O)(=O)[O-]

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.OS(=O)(=O)O.OS(=O)(=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.OS(=O)(=O)O.OS(=O)(=O)[O-]

Synonyms

Ademetionine
AdoMet
FO 1561
FO-1561
FO1561
Gumbaral
S Adenosyl L Methionine
S Adenosylmethionine
S Adenosylmethionine Sulfate Tosylate
S Amet
S-Adenosyl-L-Methionine
S-Adenosylmethionine
S-Adenosylmethionine Sulfate Tosylate
SAM-e
Samy

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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